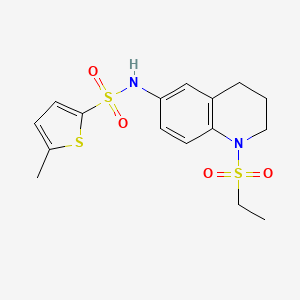

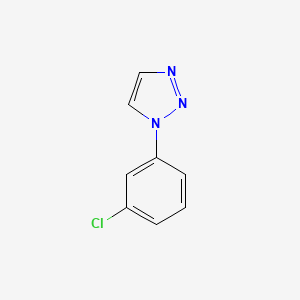

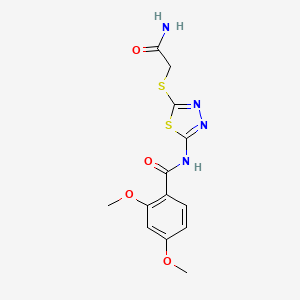

![molecular formula C22H19N3O3S2 B2784685 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1252891-79-4](/img/structure/B2784685.png)

2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve heating the compound in a suitable solvent, followed by cooling and recrystallization .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like IR spectroscopy and mass spectrometry .Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized through various methods, demonstrating the versatility and adaptability of its chemical structure for potential applications in medicinal chemistry and drug design. For instance, it has been synthesized as part of studies on fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks. This synthetic approach highlights the compound's role in forming ring-annulated products, confirmed through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).

Biological Activity

The compound's derivatives have been explored for various biological activities, including antifungal, antihistaminic, and anti-inflammatory effects. For example, derivatives containing a heterocyclic compound have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, indicating potential for development into antifungal agents (Jafar et al., 2017). Additionally, certain derivatives have demonstrated in vitro cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).

Novel Scaffolds for Drug Discovery

The compound has also been involved in the synthesis of novel molecular scaffolds with potential pharmacological applications. For instance, dihydropyridothienopyrimidin-4,9-dione derivatives have been synthesized, demonstrating inhibitory activity against metabotropic glutamate receptor subtype 1 (mGluR1), showcasing the compound's role in discovering bioactive molecules for treating human diseases (Kim et al., 2015).

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which our compound belongs, have been reported to exhibit diverse biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Thieno[3,2-d]pyrimidines have been reported to interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes for this compound need to be investigated further.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been reported to be involved in various biochemical pathways due to their diverse biological activities

Result of Action

Thieno[3,2-d]pyrimidines have been reported to exhibit diverse biological activities . The specific effects of this compound need to be investigated further.

Safety and Hazards

Future Directions

The potential of pyrimidine derivatives and their condensed analogs is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-28-17-9-7-15(8-10-17)13-25-21(27)20-18(11-12-29-20)24-22(25)30-14-19(26)23-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSBTVNBRLOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

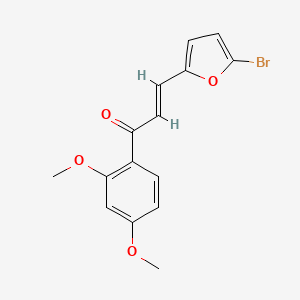

![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)

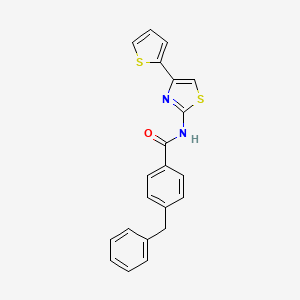

![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)